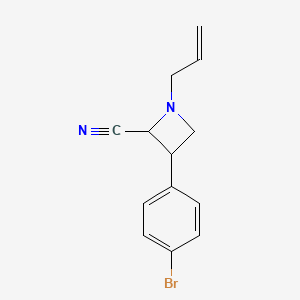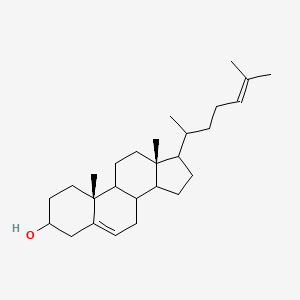
3b-Cholesta-5,24-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosterol can be synthesized through various chemical routes. One common method involves the reduction of 24-dehydrocholesterol using specific catalysts . The synthesis typically requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, desmosterol is often produced through the extraction from natural sources such as red and brown algae . The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain desmosterol in its pure form .
Chemical Reactions Analysis
Types of Reactions
Desmosterol undergoes several types of chemical reactions, including:
Oxidation: Desmosterol can be oxidized to form various oxysterols.
Reduction: The reduction of desmosterol to cholesterol is a key reaction in the Bloch pathway.
Substitution: Desmosterol can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as 24-dehydrocholesterol reductase are used for the reduction of desmosterol to cholesterol.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxysterols.
Reduction: Cholesterol.
Substitution: Substituted sterol derivatives.
Scientific Research Applications
Desmosterol has a wide range of applications in scientific research:
Mechanism of Action
Desmosterol exerts its effects primarily through its role as an intermediate in cholesterol biosynthesis. It is converted to cholesterol by the enzyme 24-dehydrocholesterol reductase . This conversion is crucial for maintaining cellular cholesterol levels and ensuring proper cell membrane function . Desmosterol also modulates core genes involved in oxidative stress and inflammatory response processes .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The immediate product of desmosterol reduction.
Lathosterol: Another intermediate in the cholesterol biosynthesis pathway.
Zymosterol: A precursor in the cholesterol synthesis pathway.
Uniqueness
Desmosterol is unique due to its additional double bond compared to cholesterol, which influences its chemical reactivity and biological function . Its role as the immediate precursor to cholesterol makes it a critical compound in the study of cholesterol metabolism and related disorders .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(10R,13R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
AVSXSVCZWQODGV-WEWVNJLASA-N |
Isomeric SMILES |
CC(CCC=C(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


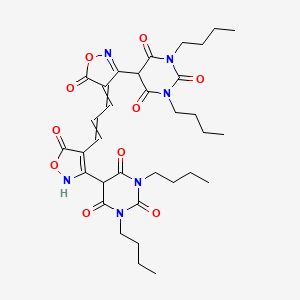
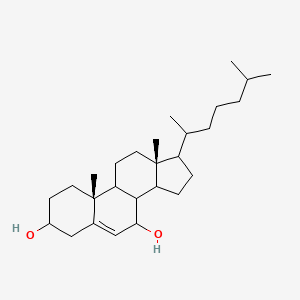
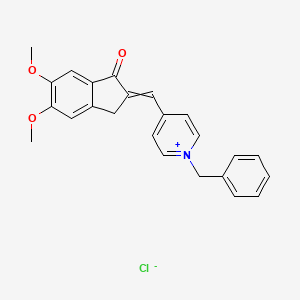
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
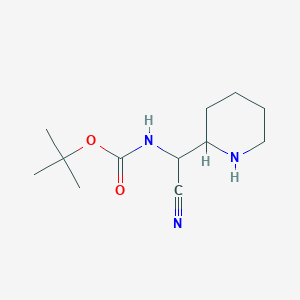
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)

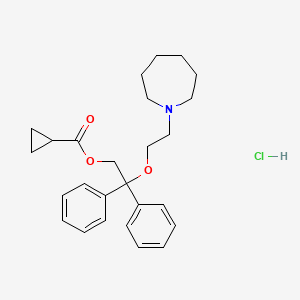

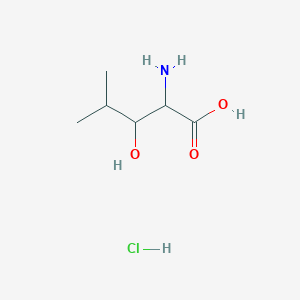
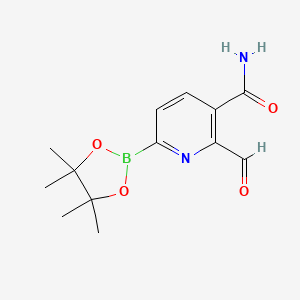
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14782848.png)
